molecular formula C12H10ClN B1664595 3-Chlorodiphenylamine CAS No. 101-17-7

3-Chlorodiphenylamine

Cat. No. B1664595
CAS RN: 101-17-7
M. Wt: 203.67 g/mol
InChI Key: OHHIBZKYXJDQEU-UHFFFAOYSA-N
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Description

3-Chlorodiphenylamine is a compound based on diphenylamine . It is a high-affinity Ca2+ sensitizer of cardiac muscle and binds to the isolated N-domain of cardiac troponin C (cTnC) with a Kd of 6 µM . It is an excellent starting scaffold for the development of more potent Ca2±sensitizing compounds due to its small size . It can be used for systolic heart failure research .


Molecular Structure Analysis

The molecular formula of 3-Chlorodiphenylamine is C12H10ClN . It has an average mass of 203.667 Da and a mono-isotopic mass of 203.050171 Da .


Physical And Chemical Properties Analysis

3-Chlorodiphenylamine has a density of 1.2±0.1 g/cm3, a boiling point of 337.8±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.1±3.0 kJ/mol and a flash point of 147.4±23.2 °C . Its index of refraction is 1.643 .

Scientific Research Applications

Electrochemical and Chemical Properties

Poly(3-chlorodiphenylamine) has been synthesized through electrochemical and chemical polymerization. This polymer is soluble in organic solvents and concentrated acid. It exhibits room temperature electrical conductivity and reversible color changes when cycled in organic or acid electrolytes, indicating potential applications in electrochromic and conductive materials (Nguyen, Paynter, & Dao, 1992).

Fluorescence Microscopy and Mitochondrial Imaging

3-Chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminophore with long luminescence lifetime and large Stokes shift, accumulates in mitochondria. This demonstrates its application in fluorescence microscopy and mitochondrial imaging, representing a novel use of 3MLCT luminescent agents in targeting biological entities (Amoroso et al., 2008).

Interaction with Cytochrome P450

The interaction of 3,4‐dichlorophenyl‐propenoyl‐sec.‐butylamine, an antiepileptic drug, with cytochrome P450 enzymes has been studied. This research helps in understanding the metabolism of this compound and its potential drug-drug interactions in antiepileptic therapy (Cheng et al., 2018).

Rubber Synthesis in Plants

2-(3,4-Dichlorophenoxy)-triethylamine significantly stimulates rubber synthesis in guayule plants. This chemical induction impacts enzymatic activities related to rubber production, suggesting potential applications in agricultural and industrial rubber production (Benedict et al., 1983).

Degradation of UV Filters

In a study assessing the impact of chlorination on the degradation of benzophenone-3 (a UV filter), the effects of bromide and ammonia on the kinetics of its elimination were explored. This research contributes to understanding the environmental fate of UV filters in chlorinated water (Abdallah et al., 2015).

Photocatalytic Electron-Transfer Oxidation

Studies on the photooxidation of compounds like triphenylphosphine and benzylamine with molecular oxygen have shown efficient electron-transfer oxidation. This research has potential applications in photochemical processes and photocatalysis (Ohkubo, Nanjo, & Fukuzumi, 2006).

Safety And Hazards

3-Chlorodiphenylamine can cause skin and eye irritation . In case of skin contact, it is advised to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If inhaled, move the victim into fresh air .

Future Directions

3-Chlorodiphenylamine is a promising starting point for the development of more potent Ca2±sensitizing compounds . It could be a suitable scaffold for the development of novel treatments for systolic heart failure .

properties

IUPAC Name

3-chloro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHIBZKYXJDQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143615
Record name 3-Chlorodiphenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorodiphenylamine

CAS RN

101-17-7
Record name 3-Chlorodiphenylamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorodiphenylamine
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Record name 3-Chlorodiphenylamine
Source EPA DSSTox
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Record name 3-chlorodiphenylamine
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Record name 3-CHLORODIPHENYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
SB Tikunova, A Cuesta, M Price, MX Li… - Journal of General …, 2019 - rupress.org
Despite extensive efforts spanning multiple decades, the development of highly effective Ca 2+ sensitizers for the heart remains an elusive goal. Existing Ca 2+ sensitizers have other …
Number of citations: 15 rupress.org
MT Nguyên, R Paynter, LH Dao - Polymer, 1992 - Elsevier
… we report the synthesis of poly(3-chlorodiphenylamine), poly(3-C1DPA), a novel conducting polymer by electrochemical and chemical oxidation of 3-chlorodiphenylamine (3-C1DPA) in …
Number of citations: 18 www.sciencedirect.com
S Naniwa - The Journal of Dermatology, 1979 - Wiley Online Library
… Among the 5 compounds tested (including the above 4 substances and 3'-chlorodiphenylamine-2-carboxylic acid), 2-amino-4-chlorophenol was found to be an especially strong …
Number of citations: 7 onlinelibrary.wiley.com
KL Chang, FC Sheu, JS Wang… - 中央研究院化學研究所集刊, 1980 - airitilibrary.com
… Syntheses of 3-Chlorodiphenylamine and Methyl Anthranilate … Syntheses of 3-Chlorodiphenylamine and Methyl Anthranilate … 3-Chlorodiphenylamine was prepared from m-chloroaniline and …
Number of citations: 0 www.airitilibrary.com
K Nakata - Journal of bioscience and bioengineering, 2000 - Elsevier
… 4-Chloro-1-naphthol (CN) and 3-chlorodiphenylamine (CDA) were rinsed from a polluted soil sample using a biosurfactant, rhamnolipid. Deemulsitkation by pH adjustment to 4.0 …
Number of citations: 12 www.sciencedirect.com
VK Dawson - Canadian Journal of Fisheries and Aquatic …, 1982 - cdnsciencepub.com
… A combined buffer (pH 4) and internal standard (3-chlorodiphenylamine) reagent is added to the watcr sample, which is injected through a Sep Pak C18 disposable cartridge. The …
Number of citations: 23 cdnsciencepub.com
M Oyama, H Park, T Imabayashi - Mechanistic and Synthetic …, 2003 - books.google.com
Reactions of 3-substituted-diphenylamine cation radicals in acetonitrile were observed using an electron transfer stopped-flow method. In the reactions of 3-chlorodiphenylamine cation …
Number of citations: 0 books.google.com
G Sarata, Y Noda, M Sakai, H Takahashi - Journal of molecular structure, 1997 - Elsevier
… by the reaction of 3-chlorodiphenylamine with sulfur in the presence of a small amount (1 wt.… with 3-chlorodiphenylamine for the latter. Diphenylamine and 3-chlorodiphenylamine were …
Number of citations: 13 www.sciencedirect.com
HL Yale - Journal of the American Chemical Society, 1955 - ACS Publications
… The isomeric chlorophenothiazines were obtained as a mixture by the cyclization with sulfur of 3-chlorodiphenylamine and subsequently separated by fractional crystallization. …
Number of citations: 41 pubs.acs.org
AN Gritsenko - Recent Data on the Pharmacology …, 1961 - National Science Foundation
Number of citations: 0

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